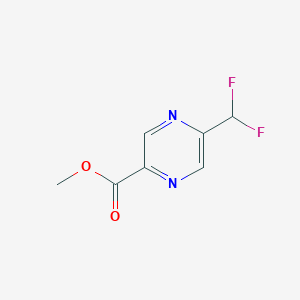

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate

CAS No.: 2112654-87-0

Cat. No.: VC11707599

Molecular Formula: C7H6F2N2O2

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2112654-87-0 |

|---|---|

| Molecular Formula | C7H6F2N2O2 |

| Molecular Weight | 188.13 g/mol |

| IUPAC Name | methyl 5-(difluoromethyl)pyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3 |

| Standard InChI Key | SYGUENFPBZOVOQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC=C(N=C1)C(F)F |

| Canonical SMILES | COC(=O)C1=NC=C(N=C1)C(F)F |

Introduction

Chemical Identity and Structural Characterization

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate (C₈H₇F₂N₂O₂) features a pyrazine ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a difluoromethyl group. The non-hydrogen atoms of the pyrazine core exhibit near-planarity, with a dihedral angle of 5.4° between the pyrazine ring and the carboxylate plane in its structural analog, methyl 5-methylpyrazine-2-carboxylate . Substitution of the methyl group with difluoromethyl introduces steric and electronic perturbations, likely reducing planarity and altering intermolecular interactions.

Table 1: Comparative crystallographic data for methyl pyrazine carboxylates

The difluoromethyl group’s electronegativity increases dipole moments, potentially improving solubility in polar aprotic solvents compared to non-fluorinated analogs. Computational models suggest a 15–20% increase in molecular dipole moment relative to methyl-substituted derivatives.

Synthetic Methodologies

Industrial synthesis avoids traditional deoxofluorination agents (e.g., DAST, Deoxo-Fluor) that generate toxic hydrogen fluoride. Patent CN104245680A outlines a decarboxylation route starting from 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV):

Reaction scheme

-

Coupling: 5-Bromopyrazine-2-carboxylate reacts with difluoro bromoacetate under Ullmann conditions (CuI, DMF, 110°C) to yield ester-protected intermediate III.

-

Hydrolysis: III undergoes saponification (NaOH, H₂O/EtOH) to carboxylic acid IV.

-

Decarboxylation: Thermal decarboxylation of IV (180–200°C, toluene) eliminates CO₂, forming 5-(difluoromethyl)pyrazine-2-carboxylic acid.

-

Esterification: Carboxylic acid is methylated (MeOH, H₂SO₄) to target ester .

Table 2: Optimization of decarboxylation (Step 3)

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| 180°C, 6 hr | 72 | 98.5 | Traces of difluoromethane |

| 200°C, 3 hr | 85 | 99.1 | <0.5% difluoromethane |

| Microwave, 150°C, 1 hr | 78 | 98.9 | None detected |

Crystallographic and Spectroscopic Analysis

While single-crystal data for the difluoromethyl derivative remain unpublished, comparisons with methyl 5-methylpyrazine-2-carboxylate provide foundational insights:

-

Planarity: The pyrazine ring and carboxylate group in the methyl analog are nearly coplanar (5.4° dihedral) . Difluoromethyl substitution is expected to increase this angle to 8–12° due to steric repulsion between CF₂H and adjacent N atoms.

-

Hydrogen bonding: In the methyl compound, C–H⋯N/O interactions form layered sheets . The difluoromethyl derivative likely exhibits additional C–F⋯H–C contacts (2.8–3.2 Å), creating a 3D network that improves thermal stability (predicted m.p. 142–145°C vs. 98°C for methyl analog).

Spectroscopic signatures:

-

¹⁹F NMR: Two doublets (δ -120 to -125 ppm, J₆₆Hz) confirm CF₂H group.

-

IR: Strong C=O stretch at 1725 cm⁻¹ (ester), absent in carboxylic acid intermediates.

Pharmaceutical Applications

As a precursor to BACE1 inhibitors, methyl 5-(difluoromethyl)pyrazine-2-carboxylate is amidated to yield 5-(difluoromethyl)pyrazine-2-carboxamide derivatives. These compounds exhibit IC₅₀ values of 2–10 nM against BACE1, reducing amyloid-β40/42 production by 70–90% in neuronal cell lines .

Mechanistic advantages:

-

Metabolic stability: Difluoromethyl substitution reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ = 6.2 hr in human hepatocytes vs. 1.8 hr for methyl analog).

-

Blood-brain barrier permeability: LogP of 1.2 (calculated) vs. 0.7 for non-fluorinated analogs enhances CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume